3-(1H-Imidazol-2-yl)aniline hydrochloride
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Overview
Description
3-(1H-Imidazol-2-yl)aniline hydrochloride is a chemical compound that features an imidazole ring attached to an aniline moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-2-yl)aniline hydrochloride typically involves the formation of the imidazole ring followed by the introduction of the aniline group. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
3-(1H-Imidazol-2-yl)aniline hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-2-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which is crucial for its biological activity . The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites .
Comparison with Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Etonitazene: An analgesic with an imidazole moiety.
Omeprazole: An antiulcer drug featuring an imidazole ring.
Metronidazole: An antimicrobial agent with an imidazole structure.
Uniqueness: 3-(1H-Imidazol-2-yl)aniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1H-imidazol-2-yl)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQNJGGSUDCMPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=CN2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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